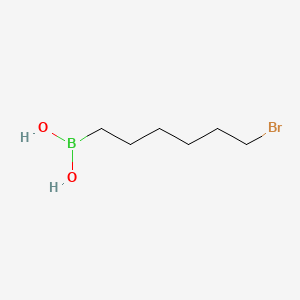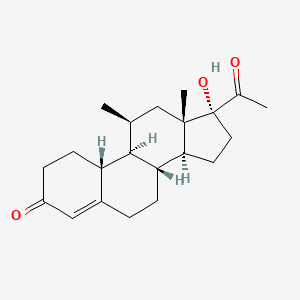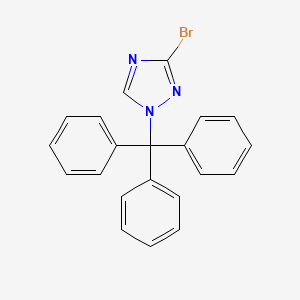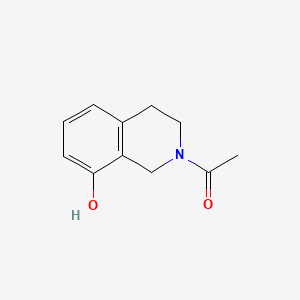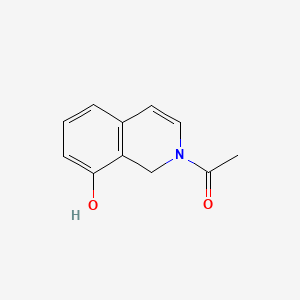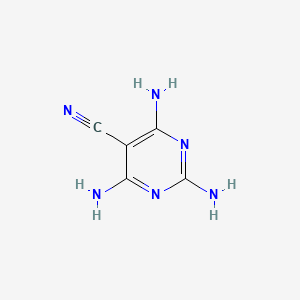
Donepezil-d7 塩酸塩
概要
説明
Donepezil-d7 Hydrochloride is the deuterium labeled Donepezil . Donepezil is a specific and potent AChE inhibitor with IC50s of 8.12 nM and 11.6 nM for bovine AChE and human AChE, respectively . It is used to treat dementia (memory loss and mental changes) associated with mild, moderate, or severe Alzheimer’s disease .
Synthesis Analysis
Donepezil analogs have been synthesized and evaluated as potential anti-Alzheimer agents . Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro . The synthesis of donepezil involves various methods ranging from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis
Donepezil is a selective acetylcholinesterase inhibitor having N-benzylpiperidine and an indanone moiety . It contains a piperidine nucleus . The substantial structural analogy of donepezil, coupled with its diverse functional groups interacting with biological receptors, contributes to its notable preliminary biological stability in Alzheimer’s Disease .Chemical Reactions Analysis
Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .Physical And Chemical Properties Analysis
Donepezil-d7 Hydrochloride has a molecular formula of C24 2H7 H22 N O3 . Cl H and a molecular weight of 423.00 .科学的研究の応用
アルツハイマー病の治療
Donepezil-d7 塩酸塩は、主にアルツハイマー病(AD)の治療に使用されます。 選択的なアセチルコリンエステラーゼ阻害剤として、アセチルコリンエステラーゼによる加水分解を可逆的に阻害することにより、アセチルコリンの濃度を増加させ、コリン作動性機能を強化します 。これにより、ADの認知症状が改善される可能性があります。
神経変性疾患研究
この化合物は、血液脳関門を通過する能力と長い半減期を有しているため、神経変性疾患研究において貴重な存在です。これは、認知機能の低下や潜在的な神経保護効果に関連する長期研究に適しています .
合成と誘導体研究
Donepezil-d7 塩酸塩は、さまざまな誘導体の合成の基となる分子として役立ちます。 研究者は、その有効性を高めたり副作用を軽減したりするためのさまざまな合成戦略と構造修飾を調査しており、新しい治療薬の開発に貢献しています .
薬物動態およびバイオアベイラビリティ研究
この化合物は、薬物動態研究に使用され、その吸収、分布、代謝、排泄(ADME)プロファイルを理解しています。 これらの研究は、治療的使用のための最適な投薬レジメンを決定するために重要です .
臨床試験および治療モニタリング
Donepezil-d7 塩酸塩は、認知症の認知症状の治療における有効性と安全性を評価するために、臨床試験で使用されています。 また、患者の治療レベルを監視して、臨床的有効性を確保し、潜在的な毒性を回避するためにも使用されます .
比較生物学的同等性研究
研究者は、Donepezil-d7 塩酸塩を使用して、ブランド名医薬品とジェネリックバージョン間の比較生物学的同等性研究を実施しています。 これは、規制当局の承認と、患者が有効な薬剤を確実に受け取ることができるようにするために重要です .
作用機序
Target of Action
Donepezil-d7 Hydrochloride, a deuterium labeled variant of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes .
Mode of Action
Donepezil-d7 Hydrochloride acts as a potent and selective inhibitor of AChE . This results in enhanced cholinergic function, which can alleviate the symptoms of cognitive decline in conditions like Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Donepezil-d7 Hydrochloride is the cholinergic pathway . By inhibiting AChE, Donepezil-d7 Hydrochloride prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This enhances cholinergic transmission, which is crucial for memory and learning processes .
Pharmacokinetics
The pharmacokinetics of Donepezil involves its absorption, distribution, metabolism, and excretion (ADME). Donepezil is well-absorbed with a high oral bioavailability . It undergoes metabolism primarily in the liver . The drug is eliminated through renal excretion . The half-life of Donepezil is approximately 70 hours, allowing for once-daily dosing .
Result of Action
The molecular effect of Donepezil-d7 Hydrochloride involves the increased availability of acetylcholine in the synaptic cleft . At the cellular level, Donepezil has been reported to promote the differentiation of oligodendrocyte precursor cells (OPCs) into oligodendrocytes (OLs), facilitating the formation of myelin sheaths . This could potentially contribute to the repair of myelin sheaths in demyelinating diseases .
Action Environment
The action, efficacy, and stability of Donepezil-d7 Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the drug . .
Safety and Hazards
Donepezil may cause serious side effects including slow heartbeats, a light-headed feeling, new or worsening stomach pain, heartburn, nausea, or vomiting, a seizure, painful or difficult urination, new or worsening breathing problems, or stomach bleeding . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
生化学分析
Biochemical Properties
Donepezil-d7 Hydrochloride interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial as it increases the concentration of acetylcholine, a neurotransmitter, in the brain, which is beneficial in the management of Alzheimer’s disease .
Cellular Effects
Donepezil-d7 Hydrochloride has been shown to have protective effects on cells. For instance, it has been found to increase cell viability and decrease reactive oxygen species in cells exposed to hydrogen peroxide . It also influences cell function by impacting cell signaling pathways related to acetylcholine .
Molecular Mechanism
The molecular mechanism of action of Donepezil-d7 Hydrochloride involves binding to and inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain .
Temporal Effects in Laboratory Settings
The effects of Donepezil-d7 Hydrochloride have been studied over time in laboratory settings. It has been found that the drug undergoes oxidation, a vital step of drug metabolism . This process affects the pharmacokinetic and metabolic profiles of the drug .
Dosage Effects in Animal Models
In animal models, the effects of Donepezil-d7 Hydrochloride vary with different dosages . For instance, in a study involving mice, it was found that administration of donepezil preserved myelin, reduced glial cell reactivity, improved behavioral phenotypes, and increased lifespan .
Metabolic Pathways
Donepezil-d7 Hydrochloride is involved in the cholinergic pathway . It interacts with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine .
Transport and Distribution
Donepezil-d7 Hydrochloride is transported and distributed within cells and tissues. It can easily cross the blood-brain barrier due to its small size and lipophilic nature . This allows it to increase the concentration of acetylcholine in the brain .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of acetylcholinesterase, which is located in the synaptic cleft and on the outer surfaces of the cell membrane .
特性
IUPAC Name |
2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-KABCIJOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)


